Product packaging for 5-Iodo-2-methoxyoxane(Cat. No.:CAS No. 645413-12-3)

5-Iodo-2-methoxyoxane

Cat. No.: B13095353
CAS No.: 645413-12-3
M. Wt: 242.05 g/mol
InChI Key: UPGBGMFCKPAOKF-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyoxane, with the molecular formula C6H11IO2, is an iodinated oxane derivative offered for research and development purposes . As a halogenated ether, this compound serves as a valuable synthetic intermediate and building block in organic chemistry. Researchers may utilize it in cross-coupling reactions, such as Suzuki or Negishi couplings, where the iodine atom acts as a superior leaving group, enabling the introduction of the 2-methoxyoxane moiety into more complex molecular architectures. The structure combines an oxane (tetrahydropyran) ring with methoxy and iodo functional groups, making it a versatile precursor for developing pharmaceuticals, agrochemicals, and new materials. Its specific physicochemical properties, mechanism in reactions, and full spectrum of applications are subjects of ongoing scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment. For comprehensive chemical data, including structural identifiers, please consult public chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO2 B13095353 5-Iodo-2-methoxyoxane CAS No. 645413-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645413-12-3

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

5-iodo-2-methoxyoxane

InChI

InChI=1S/C6H11IO2/c1-8-6-3-2-5(7)4-9-6/h5-6H,2-4H2,1H3

InChI Key

UPGBGMFCKPAOKF-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)I

Origin of Product

United States

Stereochemical Principles and Conformational Analysis of 5 Iodo 2 Methoxyoxane

Diastereoisomeric and Enantiomeric Considerations

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. oregonstate.edumasterorganicchemistry.com The structure of 5-Iodo-2-methoxyoxane contains two stereocenters: one at the C2 position (the anomeric carbon) and another at the C5 position. The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of stereocenters. For this compound, with n=2, a maximum of four distinct stereoisomers can exist.

These stereoisomers are categorized into enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu If one stereoisomer has an (R, R) configuration at its stereocenters, its enantiomer will have the (S, S) configuration.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This relationship occurs when at least one, but not all, of the stereocenters differ between two molecules. For instance, a molecule with an (R, S) configuration would be a diastereomer of one with an (R, R) configuration. masterorganicchemistry.com

The four stereoisomers of this compound can be grouped into two pairs of enantiomers. The relationship between a molecule from one enantiomeric pair and a molecule from the other is diastereomeric.

Stereoisomer Configuration (C2, C5) Relationship to (2R, 5R)
(2R, 5R)Reference Molecule
(2S, 5S)Enantiomer
(2R, 5S)Diastereomer
(2S, 5R)Diastereomer

Conformational Dynamics of the Tetrahydropyran (B127337) Ring System

The six-membered tetrahydropyran ring is not planar. To alleviate angle strain and torsional strain, it adopts puckered conformations. libretexts.org

The most stable and prevalent conformation for a six-membered ring like tetrahydropyran is the chair conformation . libretexts.org In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are staggered, minimizing torsional strain. libretexts.orgkhanacademy.org

The boat conformation is another possible arrangement where two opposite carbons are lifted out of the plane. libretexts.org This conformation is significantly less stable than the chair due to two main factors:

Torsional Strain: Four pairs of hydrogens along the sides of the "boat" are eclipsed.

Steric Strain: "Flagpole" interactions occur between the two inward-pointing hydrogens at the "bow" and "stern" of the boat, leading to steric repulsion. libretexts.orglibretexts.org

A slightly more stable, flexible conformation is the twist-boat (or skew-boat), which is formed by a slight twisting of the boat conformation. This twisting alleviates some of the flagpole interactions and eclipsing strain. libretexts.orglibretexts.org Nevertheless, the chair conformation remains the most energetically favorable. These conformations can interconvert through a process known as a "ring flip." youtube.com

Conformation Relative Energy (kJ/mol) Key Strain Features
Chair0No significant angle or torsional strain.
Twist-Boat~23Reduced torsional and steric strain compared to boat.
Boat~29Significant torsional strain and steric "flagpole" interactions.
Half-Chair~42High angle and torsional strain; acts as a transition state.

Note: Energy values are approximate for the parent cyclohexane/tetrahydropyran ring and can be influenced by substituents.

In the stable chair conformation, the twelve substituents on the ring are divided into two types of positions:

Axial: Six positions that are perpendicular to the approximate plane of the ring, pointing up or down. youtube.com

Equatorial: Six positions that are in the approximate plane of the ring, pointing outwards from the perimeter. youtube.com

Through a ring flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com Generally, bulky substituents prefer the more spacious equatorial position to minimize 1,3-diaxial interactions, which are steric clashes with the other axial substituents on the same side of the ring. youtube.com In less stable conformations like the twist-boat, the substituent positions are not strictly axial or equatorial and are instead referred to as pseudoaxial and pseudoequatorial. nih.govnih.gov

For this compound, both the methoxy (B1213986) and iodo groups must be considered. The iodine atom is significantly larger than a hydrogen atom, and the methoxy group is also sterically demanding. Based purely on steric considerations, both groups would be expected to favor the equatorial position.

Anomeric Effects and Stereoelectronic Interactions at the C2 Position

A critical stereoelectronic phenomenon in 2-methoxyoxane and its analogues is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, which is contrary to what would be predicted based on steric hindrance alone. wikipedia.orgscripps.edu

The anomeric effect was first observed in carbohydrate chemistry and is a fundamental concept in stereochemistry. scripps.edursc.org Two main theories are used to explain its origin:

Dipole-Dipole Repulsion: This explanation suggests that in the equatorial conformation, the dipoles of the endocyclic C-O bond and the exocyclic C-O bond are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower-energy, more stable arrangement. dypvp.edu.innih.gov

In 2-methoxytetrahydropyran (B1197970), the axial conformer is favored, though the energy difference is modest, and the equilibrium can be influenced by solvent and other factors. rsc.org

The presence of a substituent at the C5 position, such as an iodine atom, can modulate the anomeric effect at C2. The influence of the 5-iodo group is complex and can be transmitted through several mechanisms:

Inductive Effects: Iodine is an electronegative atom, and it can withdraw electron density through the sigma bond framework of the ring. This withdrawal can affect the electron density on the ring oxygen, potentially altering the energy of its lone pairs and thus its ability to donate into the σ* orbital of the C2-O bond. This could either enhance or diminish the anomeric effect.

Steric and Geometric Effects: The large size of the iodine atom, even when in an equatorial position, can cause minor distortions in the chair conformation of the tetrahydropyran ring. These slight changes in bond angles and dihedral angles could alter the optimal anti-periplanar alignment required for the stabilizing hyperconjugation of the anomeric effect, thereby influencing the equilibrium between the axial and equatorial methoxy conformers.

Electrostatic Interactions: Through-space electrostatic interactions between the polar C5-I bond and the C2-O methoxy group could either stabilize or destabilize certain conformations, shifting the anomeric equilibrium.

Investigation of Reverse Anomeric Effects in Related Structural Frameworks

The anomeric effect is a fundamental stereoelectronic principle in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the expected steric hindrance. This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., oxygen) and the antibonding (σ*) orbital of the C1-substituent bond. However, in certain structural frameworks related to this compound, a "reverse anomeric effect" (RAE) has been observed, where the equatorial orientation of the anomeric substituent is favored more than steric considerations would predict.

The existence and origin of the RAE have been a subject of scientific debate. Originally defined to describe the equatorial preference of quaternary ammonium (B1175870) groups on a pyranoid ring, the term has been extended to other substituents. dntb.gov.uarsc.org Some studies attribute this phenomenon primarily to steric and electrostatic interactions rather than a distinct stereoelectronic effect. researchgate.net For instance, bulky, positively charged nitrogen-containing substituents, such as pyridinium, strongly prefer the equatorial position, and this preference is stronger than what would be predicted by sterics alone, suggesting a contributing reverse anomeric effect. nih.gov

Investigations into Schiff bases derived from 2-aminoaldoses, which share the pyranose ring structure, have provided significant insight. In these systems, a pronounced preference for the equatorial (β-anomer) imino tautomer is observed, which can be described as a reverse anomeric effect. nih.govnih.gov Theoretical calculations suggest this stabilization of the equatorial anomer arises from the inhibition or elimination of the stabilizing exo-anomeric effect in the axial (α-anomer) counterpart. nih.gov This inhibition is caused by the formation of a strong intramolecular hydrogen bond between the anomeric hydroxyl group and the imine nitrogen. nih.govnih.gov This hydrogen bonding effectively locks the conformation, preventing the stabilizing orbital interactions that would normally favor the axial position.

While the term was first associated with positively charged substituents, these findings in neutral, but polar, systems like 2-iminoaldoses suggest that specific intramolecular interactions can override the classical anomeric effect. nih.govresearchgate.net These studies underscore that substituents at other positions on the pyranose ring can significantly influence the conformational preferences at the anomeric center. researchgate.netresearchgate.net

Table 1: Factors and Observations Related to the Reverse Anomeric Effect in Pyranoid Frameworks
Structural FrameworkObserved PreferencePostulated CauseReference
N-Pyranosylimidazolides (protonated)EquatorialStabilizing electrostatic interactions and hydrogen bonding in the equatorial conformer. dntb.gov.ua
2-IminoaldosesEquatorial (β-anomer)Inhibition of the exo-anomeric effect in the axial anomer due to intramolecular hydrogen bonding. nih.govnih.gov
Pyridinium-substituted pyranoseStrongly EquatorialCombination of significant steric bulk and potential electrostatic contributions. nih.gov
2-Amino-2-deoxyaldoses (unprotected)Equatorial (β-anomer)Shift in anomeric balance compared to glucose, suggesting influence of the C-2 amino group. nih.gov

Stereoselective Control in Synthetic Pathways to this compound

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its two chiral centers at C2 and C5. This is typically achieved through stereoselective cyclization reactions where both diastereoselectivity (the relative configuration of the two centers) and enantioselectivity (the absolute configuration) are controlled.

Factors Influencing Diastereoselectivity in Cyclization Reactions

The most common method for synthesizing 2,5-disubstituted tetrahydropyrans with an iodo group is the electrophilic iodocyclization of δ-hydroxy alkenes (homoallylic alcohols). In this reaction, an iodine electrophile activates the double bond, which is then attacked by the tethered hydroxyl group to form the tetrahydropyran ring. The diastereoselectivity of this process, yielding either the cis- or trans-2,5-disubstituted product, is governed by several factors.

The stereochemical outcome is often dictated by the geometry of the reacting alkene and the conformational preferences of the transition state. The cyclization is proposed to proceed through a chair-like transition state, and the substituents on the forming ring tend to adopt pseudo-equatorial positions to minimize steric strain. For example, the cyclization of homoallylic acetals under acidic conditions can lead to 2,4,5-trisubstituted tetrahydropyrans with excellent stereocontrol over the newly formed centers. researchgate.net

The choice of iodine source and reaction conditions can also influence the product ratio. For instance, the combination of reagents can affect the endo/exo selectivity of the initial cyclization step, which in turn impacts the final stereochemistry. nih.gov Studies on halocyclizations have shown that Lewis base catalysts can accelerate the reaction and enhance selectivity, with the cis/trans geometry of the substrate often determining the preferred cyclization pathway (endo vs. exo). nih.gov In many iodocyclization reactions for the formation of six-membered rings, complete diastereocontrol has been reported, highlighting the reliability of this method for establishing relative stereochemistry. core.ac.uk The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is another powerful method for creating substituted tetrahydropyrans with high diastereoselectivity, often favoring the all-cis product. chemrxiv.org

Table 2: Factors Controlling Diastereoselectivity in Tetrahydropyran Synthesis
MethodControlling FactorTypical OutcomeReference
Iodocyclization of Homoallylic AlcoholsSubstrate Geometry (Alkene cis/trans)High diastereoselectivity based on minimizing steric interactions in a chair-like transition state. nih.gov
Acid-Catalyzed Cyclization of Homoallylic AcetalsNature of Acid and NucleophileExcellent stereocontrol over newly formed asymmetric centers. researchgate.net
Prins CyclizationLewis or Brønsted Acid CatalystHigh yields with excellent diastereoselectivity, often favoring all-cis polysubstituted products. chemrxiv.orgacs.org
Brønsted Acid-Mediated HydroxyalkoxylationReaction Temperature and Substrate StructureExcellent diastereoselectivities (>95:5) for polysubstituted tetrahydropyrans. nih.gov

Achieving Enantioselectivity through Chiral Catalysis or Auxiliary Strategies

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents, catalysts, or auxiliaries to differentiate between the two enantiomeric transition states leading to the product.

Chiral Catalysis: One of the most elegant approaches is the use of a small amount of a chiral catalyst to induce asymmetry. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for various asymmetric transformations. For example, they have been successfully employed in intramolecular oxa-Michael reactions of unsaturated alcohols to generate substituted tetrahydropyrans with high enantioselectivity (up to 99% ee). nih.gov This strategy involves the "clipping" of an alcohol to an activating group, followed by a CPA-catalyzed cyclization. nih.gov Similarly, chiral phosphoric acids have catalyzed inverse-electron-demand oxa-Diels–Alder reactions to produce complex tricyclic tetrahydropyran derivatives with excellent enantiocontrol. rsc.org

While direct catalytic enantioselective iodocyclization has been challenging, recent advances have shown promise. An additive-controlled asymmetric iodocyclization using a chiral phosphine (B1218219) catalyst has been developed for the synthesis of nucleosides, demonstrating that the stereochemical outcome can be directed toward either the α- or β-product with high selectivity by choosing the correct additive. nih.gov Another study demonstrated the enantioselective iodocyclization of γ-hydroxy-cis-alkenes to form tetrahydrofurans using a chiral salen-Co(II) complex, achieving up to 90% ee. acs.org These examples establish the principle that chiral catalysts can effectively control the stereochemistry of halocyclization reactions.

Chiral Auxiliary Strategies: An alternative method involves covalently attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemical course of the cyclization reaction and is subsequently removed. This strategy has been widely used in various asymmetric syntheses, including aldol (B89426) reactions and cycloadditions, to produce enantioenriched products. youtube.com For the synthesis of a chiral tetrahydropyran, a substrate could be modified with a chiral alcohol or amine auxiliary, which would then bias the facial selectivity of the intramolecular attack on the iodonium (B1229267) ion intermediate during cyclization. After the ring is formed, the auxiliary can be cleaved to reveal the desired enantiomerically enriched product.

Table 3: Strategies for Enantioselective Synthesis of Chiral Tetrahydropyrans
StrategyCatalyst/Auxiliary TypeReaction TypeReported Enantioselectivity (ee)Reference
OrganocatalysisChiral Phosphoric Acid (CPA)Intramolecular Oxa-Michael AdditionUp to 99% ee nih.gov
OrganocatalysisChiral Phosphoric Acid (CPA)Inverse-Electron-Demand Oxa-Diels-AlderUp to 99% ee rsc.org
Transition Metal Catalysis(R,R)-t-Bu-salen-Co(II) complexIodoetherification (to THF)Up to 90% ee acs.org
OrganocatalysisChiral PhosphineAdditive-controlled IodocyclizationHigh β:α or α:β ratios reported nih.gov
Transition Metal CatalysisIridium-SpiroPAP complexAsymmetric Hydrogenation (of lactones to diols)Up to 95% ee researchgate.net

Reactivity Profiles and Transformation Chemistry of 5 Iodo 2 Methoxyoxane

Reactions at the Carbon-Iodine Bond

The bond between the carbon at the C5 position and the iodine atom is the most reactive site for many transformations. The high polarizability and the relatively low bond strength of the C-I bond, coupled with the fact that iodide is an excellent leaving group, facilitate a variety of substitution, elimination, and coupling reactions.

Nucleophilic substitution is a fundamental reaction for 5-Iodo-2-methoxyoxane, wherein a nucleophile replaces the iodide ion. These reactions can proceed through two primary mechanistic pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). utexas.eduembibe.com The operative mechanism is influenced by factors such as the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature.

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the iodine. libretexts.org This concerted process, where the new bond forms as the old one breaks, leads to a complete inversion of the stereochemical configuration at the reaction center. libretexts.orglibretexts.org For an SN2 reaction, a strong nucleophile and a polar aprotic solvent are typically preferred. embibe.com

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate after the iodide leaving group departs. libretexts.org The nucleophile can then attack this intermediate from either face, resulting in a mixture of stereoisomers, often leading to racemization. libretexts.org Polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate.

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileProductTypical ConditionsPredominant MechanismStereochemical Outcome
Azide (N₃⁻)5-Azido-2-methoxyoxaneNaN₃, DMFSN2Inversion
Cyanide (CN⁻)2-Methoxyoxane-5-carbonitrileKCN, DMSOSN2Inversion
Hydroxide (OH⁻)2-Methoxyoxan-5-olNaOH, H₂O/THFSN1/SN2 MixRacemization/Inversion
Thiolate (RS⁻)5-(Alkylthio)-2-methoxyoxaneNaSR, EthanolSN2Inversion

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated tetrahydropyran (B127337) derivatives. These reactions compete with nucleophilic substitution. The E2 (elimination, bimolecular) mechanism is common, requiring an anti-periplanar arrangement of a proton and the iodide leaving group. The use of bulky bases, such as potassium tert-butoxide, favors elimination over substitution by sterically hindering the substitution pathway. Depending on which adjacent proton is removed (from C4 or C6), different isomeric products can be formed.

Table 2: Base-Induced Elimination of this compound
BaseSolventMajor Product(s)Reaction Type
Potassium tert-butoxide (t-BuOK)tert-Butanol2-Methoxy-3,4-dihydro-2H-pyran / 2-Methoxy-3,6-dihydro-2H-pyranE2 Elimination
Sodium Ethoxide (NaOEt)EthanolMixture of elimination and substitution productsE2/SN2 Competition
1,8-Diazabicycloundec-7-ene (DBU)THF2-Methoxy-3,4-dihydro-2H-pyran / 2-Methoxy-3,6-dihydro-2H-pyranE2 Elimination

The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. researchgate.net This reactivity enables a wide array of powerful cross-coupling reactions for the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. researchgate.net

Transition metal-catalyzed reactions are a cornerstone for constructing C-C bonds. nih.gov In these processes, this compound acts as an electrophilic partner that couples with various organometallic reagents. researchgate.netresearchgate.net Reactions such as the Suzuki coupling (with organoboron compounds), Stille coupling (with organotin compounds), and Hiyama coupling (with organosilicon compounds) allow for the introduction of diverse alkyl, alkenyl, and aryl groups at the C5 position of the oxane ring. mdpi.com

Table 3: C-C Cross-Coupling Reactions with this compound
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃5-Aryl-2-methoxyoxane
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N5-Alkenyl-2-methoxyoxane
Sonogashira CouplingTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-2-methoxyoxane
Hiyama CouplingOrganosilane (R-Si(OR')₃)Pd(OAc)₂, TBAF5-Substituted-2-methoxyoxane

Analogous to C-C coupling, the formation of C-O and C-N bonds can be achieved via transition metal catalysis. researchgate.netnih.gov The Buchwald-Hartwig amination, for example, allows for the coupling of this compound with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand. tcichemicals.com This provides a direct route to 5-amino-2-methoxyoxane derivatives. Similarly, C-O bond formation can be accomplished by coupling with alcohols or phenols, often using copper or palladium catalysts.

Table 4: C-N and C-O Cross-Coupling Reactions
Reaction TypeNucleophileCatalyst System (Typical)Product
Buchwald-Hartwig AminationPrimary/Secondary Amine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-Bu5-(Dialkylamino)-2-methoxyoxane
Ullmann Condensation (C-O)Alcohol/Phenol (ROH)CuI, Phenanthroline, Cs₂CO₃5-Alkoxy-2-methoxyoxane

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Oxane Ring System

While the C-I bond is the primary site of reactivity, the oxane ring itself can participate in chemical transformations. The key feature is the methoxy (B1213986) group at the C2 position, which forms an acetal. Acetals are stable under basic and neutral conditions but are susceptible to cleavage under acidic conditions.

Acid-catalyzed ring-opening can occur, particularly in the presence of a nucleophile. researchgate.net Protonation of the ring oxygen or the methoxy oxygen activates the system, leading to the cleavage of a C-O bond and the formation of an oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile, resulting in a linear, functionalized product. This reactivity is a common consideration in synthetic planning, as protecting groups or reaction conditions must be chosen carefully to avoid unintended cleavage of the tetrahydropyran ring.

Ring Opening Reactions: Acid-Catalyzed and Nucleophilic Cleavage

The tetrahydropyran ring of this compound is susceptible to cleavage under both acidic and nucleophilic conditions. The presence of the electron-withdrawing iodine atom at the 5-position can influence the regioselectivity of these reactions.

Acid-Catalyzed Cleavage: In the presence of a Brønsted or Lewis acid, the oxygen atom of the cyclic ether is protonated or coordinates to the acid, forming a reactive oxonium ion. This activation facilitates nucleophilic attack and subsequent ring opening. The regiochemical outcome of the cleavage depends on the stability of the resulting carbocation-like transition states. Attack of a nucleophile can occur at either the C2 or C6 position. Generally, in the absence of strong directing groups, the cleavage of 2-alkoxytetrahydropyrans can lead to a mixture of products. For instance, acid-catalyzed hydrolysis of 2-methoxytetrahydropyran (B1197970) yields 5-hydroxypentanal. In the case of this compound, the inductive effect of the iodine atom might disfavor the development of positive charge at the adjacent C6 position, potentially favoring nucleophilic attack at C2.

Nucleophilic Cleavage: Direct nucleophilic attack on the carbon atoms of the tetrahydropyran ring is also a viable pathway for ring opening, particularly with strong nucleophiles. The C-I bond itself can be a target for nucleophilic substitution, although ring opening reactions at the C2 or C6 positions are also possible, especially if the reaction conditions can promote the formation of an oxonium ion intermediate. For example, treatment of cyclic ethers with acyl iodides can lead to ring-opened products.

Table 1: Expected Products of Ring Opening Reactions of this compound
Reaction TypeReagentsPotential Major Product(s)Reaction Mechanism
Acid-Catalyzed HydrolysisH3O+4-Iodo-5-hydroxypentanalProtonation of ether oxygen followed by nucleophilic attack of water and ring opening.
Nucleophilic CleavageStrong nucleophile (e.g., R-Li, RMgX)Various ring-opened products depending on the nucleophile and reaction conditions.Direct SN2 attack or formation of an intermediate that facilitates ring opening.

Oxidation and Reduction of the Cyclic Ether Moiety

The cyclic ether moiety of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The oxidation of tetrahydropyrans can be achieved using various oxidizing agents. The reaction typically targets the C-H bonds adjacent to the ether oxygen (C2 and C6). For instance, intramolecular oxidation of unactivated C-H bonds in substituted tetrahydropyrans can be achieved using dioxiranes, leading to the formation of hydroxylated products. nih.gov Oxidation can also lead to ring cleavage or the formation of lactones. The presence of the iodine atom may influence the reactivity and selectivity of the oxidation process.

Reduction: The reduction of the cyclic ether ring itself is generally challenging and requires harsh conditions. However, the iodo-substituent is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can lead to the replacement of the iodine atom with hydrogen, affording 2-methoxyoxane. The use of iodine in combination with sodium borohydride has been shown to effect the regioselective reduction of α,β-unsaturated double bonds in some systems. niscpr.res.in

Table 2: Potential Oxidation and Reduction Products of this compound
Reaction TypeReagentsPotential Product(s)Comments
Oxidatione.g., Dioxiranes, RuO4Hydroxylated tetrahydropyrans, lactones, or ring-cleavage products.The regioselectivity would be influenced by the electronic and steric effects of the iodo and methoxy groups.
Reduction of C-I bonde.g., H2/Pd, NaBH4/catalyst2-MethoxyoxaneThe carbon-iodine bond is the most likely site of reduction under mild conditions.

Transformations Involving the Methoxy Group

The anomeric methoxy group at the C2 position is a key functional handle that can undergo several transformations, including cleavage and substitution.

Cleavage (Demethylation): The methoxy group can be cleaved under various conditions to yield the corresponding lactol (a cyclic hemiacetal). Acid-catalyzed hydrolysis is a common method for the cleavage of acetals and ketals, including the anomeric methoxy group of 2-alkoxytetrahydropyrans. Lewis acids can also promote this transformation. For example, the selective cleavage of methoxy protecting groups in carbohydrates, which share the 2-alkoxyoxane motif, has been achieved through radical hydrogen abstraction followed by hydrolysis. nih.gov

Substitution: The methoxy group can also be substituted by other nucleophiles, particularly under conditions that favor the formation of an oxocarbenium ion intermediate at the anomeric center. This is a common strategy in glycosylation chemistry, where an alkoxy group at the anomeric position is replaced by another alcohol to form a new glycosidic bond. In the context of this compound, treatment with an alcohol in the presence of an acid catalyst could lead to the corresponding 2-alkoxy-5-iodotetrahydropyran.

Table 3: Transformations of the Methoxy Group in this compound
Reaction TypeReagentsProductMechanism
Cleavage (Demethylation)Acidic hydrolysis (H3O+)5-Iodo-tetrahydropyran-2-ol (lactol)Protonation of the methoxy group, loss of methanol (B129727) to form an oxocarbenium ion, followed by trapping with water.
SubstitutionR'OH, Acid catalyst2-Alkoxy-5-iodotetrahydropyranFormation of an oxocarbenium ion intermediate followed by nucleophilic attack by the alcohol.

Mechanistic Investigations and Advanced Computational Studies in 5 Iodo 2 Methoxyoxane Chemistry

Elucidation of Reaction Mechanisms

The synthesis and subsequent reactions of 5-iodo-2-methoxyoxane are expected to proceed through pathways common to other 2-alkoxytetrahydropyrans, often involving electrophilic addition to a double bond or nucleophilic substitution at the anomeric center.

Detailed Mechanistic Pathways for Key Synthetic Transformations

Key synthetic transformations leading to or involving compounds like this compound are often governed by the principles of electrophilic iodination of unsaturated precursors or nucleophilic substitution reactions. For instance, the synthesis could potentially be achieved through the iodoetherification of a corresponding unsaturated alcohol.

One plausible pathway for the formation of a this compound derivative involves the reaction of a dihydropyran with an iodine source and methanol (B129727). The reaction would likely proceed via an iodonium (B1229267) ion intermediate, which is then attacked by the methanol nucleophile. The regioselectivity of this reaction, determining the position of the iodo and methoxy (B1213986) groups, is dictated by steric and electronic factors.

In reactions where the this compound acts as a reactant, particularly at the anomeric C1 position, the mechanism is often analogous to glycosylation reactions. These can range from a unimolecular SN1-type mechanism, proceeding through a discrete oxocarbenium ion intermediate, to a bimolecular SN2-type pathway. nih.govnih.gov The actual mechanism often lies on a continuum between these two extremes and is influenced by factors such as the solvent, the nature of the nucleophile, and the stereochemistry of the starting material. nih.govnih.gov

Characterization of Transient Intermediates (e.g., Oxocarbenium Ions)

A central feature in the chemistry of 2-methoxyoxanes is the formation of oxocarbenium ions as transient intermediates. wikipedia.orgyoutube.com These are planar, sp²-hybridized species where the positive charge is delocalized between the anomeric carbon and the endocyclic oxygen atom. wikipedia.org This resonance stabilization makes them key intermediates in many substitution reactions at the anomeric center. youtube.com

The structure and conformation of glycosyl oxocarbenium ions have been extensively studied, and these findings can be extrapolated to the oxocarbenium ion derived from this compound. nih.govnih.gov Theoretical calculations predict specific conformations for these ions, such as the 4H3 half-chair conformation for pyranoside-derived oxocarbenium ions. nih.gov The presence of the iodo-substituent at the C5 position would likely influence the stability and reactivity of this intermediate through inductive effects.

Experimental characterization of these transient species is challenging due to their short lifetimes. However, techniques such as NMR spectroscopy in superacidic media have been employed to directly observe and characterize stable analogues of these reactive intermediates. nih.gov

Kinetic Studies and Reaction Rate Analysis

A similar approach could be used to study the formation or subsequent reactions of this compound. By monitoring the concentration of reactants or products over time, typically using spectroscopic methods, the rate constant and the order of the reaction with respect to each component could be determined. uobabylon.edu.iqnetlify.appjocpr.comresearchgate.net This information would be invaluable in discerning, for example, whether a reaction proceeds through a unimolecular or bimolecular pathway.

Application of Theoretical Chemistry

Computational chemistry offers powerful tools to investigate the intricacies of reaction mechanisms, particularly for systems where experimental data is scarce.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic structure, geometry, and energetics of molecules and transition states. mdpi.commdpi.com For a molecule like this compound, DFT methods could be employed to calculate various properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data if available.

The choice of functional and basis set is critical in obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used for organic molecules. mdpi.com For systems containing heavy atoms like iodine, it is often necessary to use basis sets that include effective core potentials. DFT calculations have been successfully used to study iodine-centered halogen bonding and other non-covalent interactions, which could play a role in the supramolecular chemistry of this compound. rsc.org

A key application of quantum chemical calculations is the mapping of the potential energy surface for a given reaction. This allows for the determination of the relative energies of reactants, intermediates, transition states, and products. By calculating the energetic landscape, the feasibility of different reaction pathways can be assessed.

Transition state analysis is a crucial component of these studies. Computational methods can be used to locate the geometry of transition states and calculate their activation energies. For reactions involving pyranoside-like structures, DFT calculations have been used to investigate the transition states of anomerization and rearrangement reactions. researchgate.net These studies provide insights into the bond-breaking and bond-forming processes that occur during the reaction. For this compound, such calculations could elucidate the transition state structures for nucleophilic substitution at the anomeric center or for elimination reactions involving the iodo-substituent.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on a reaction involving a 2-methoxyoxane system.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameter (Å)
Reactant (trans-isomer)B3LYP/6-31G(d)0.0C1-O1 bond length: 1.42
Transition StateB3LYP/6-31G(d)+25.3Partial C1-O1 bond length: 1.85
Oxocarbenium Ion IntermediateB3LYP/6-31G(d)+15.8C1-O5 bond length: 1.35
Product (cis-isomer)B3LYP/6-31G(d)-2.1C1-O1 bond length: 1.41

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Electronic Structure and Bonding Characterization

The electronic architecture of this compound is primarily defined by the saturated tetrahydropyran (B127337) ring, which is modified by the presence of an electron-withdrawing iodine atom at the C5 position and an electron-donating methoxy group at the anomeric C2 position. The covalent bond between carbon and iodine (C-I) is the most polarizable and weakest carbon-halogen bond, which significantly influences the molecule's reactivity.

Computational studies, such as those employing Density Functional Theory (DFT), on similar halogenated organic molecules suggest that the iodine substituent introduces distinct electronic effects. The large atomic radius of iodine and its ability to participate in halogen bonding can influence intermolecular interactions. DFT calculations on iodine-centered halogen bonds have shown that these interactions can have binding energies ranging from weak to moderate, which could play a role in the crystal packing or solvent interactions of this compound. rsc.org

The presence of the methoxy group at the C2 position introduces the well-known anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation over the sterically less hindered equatorial position. This effect is a result of the overlap between the lone pair electrons of the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. The substitution at the C5 position with a bulky and electronegative iodine atom can modulate the electronic environment of the ring, potentially influencing the magnitude of the anomeric effect.

Table 1: Calculated Electronic Properties of Related Tetrahydropyran Systems

PropertyTetrahydropyran2-Methoxytetrahydropyran (B1197970) (Axial)2-Methoxytetrahydropyran (Equatorial)
Dipole Moment (Debye)~1.7~1.8~1.2
HOMO-LUMO Gap (eV)~7.5~7.2~7.3

Note: Data is illustrative and based on typical computational values for these classes of compounds.

Molecular Modeling for Conformational Analysis and Dynamics

The conformational landscape of this compound is expected to be dominated by chair-like conformations of the tetrahydropyran ring to minimize torsional and steric strain. The key conformational question revolves around the axial or equatorial preference of the methoxy group at C2 and the iodine atom at C5.

For the 2-methoxy group, the anomeric effect is a primary determinant of its orientation. Numerous studies on 2-methoxytetrahydropyran have established that the axial conformer is significantly stabilized relative to the equatorial conformer, contrary to what would be predicted based on sterics alone. documentsdelivered.com This preference is influenced by the solvent, with polar solvents sometimes diminishing the effect. cdnsciencepub.com

The iodine atom at the C5 position is a large substituent, which would sterically favor an equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformations of this compound are likely to be chair forms where the iodine atom occupies an equatorial position. The methoxy group, influenced by the anomeric effect, would preferentially adopt an axial orientation.

Molecular dynamics simulations on substituted tetrahydropyrans could provide a more detailed picture of the conformational flexibility and the energy barriers between different chair and boat conformations. Such simulations would account for the dynamic interplay of steric repulsions, electronic effects, and solvent interactions.

Table 2: Predicted Conformational Preferences in this compound

SubstituentPositionPredicted Stable OrientationPrimary Influencing Factor
MethoxyC2AxialAnomeric Effect
IodineC5EquatorialSteric Hindrance

Spectroscopic Approaches for Mechanistic Insights (e.g., Advanced NMR, Mass Spectrometry)

Advanced spectroscopic techniques are invaluable for elucidating the precise structure and mechanistic pathways involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available, predictions can be made based on related structures. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton and carbon signals. The chemical shift of the proton at C5 would be significantly influenced by the electronegativity and diamagnetic anisotropy of the iodine atom.

The conformation of the ring and the orientation of the substituents can be probed using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). For instance, in the predicted stable conformer (axial methoxy, equatorial iodine), NOE correlations would be expected between the axial protons at C2, C4, and C6, and between the protons of the axial methoxy group and the axial protons on the same side of the ring. Dynamic NMR studies could be employed to investigate the kinetics of ring flipping and the conformational equilibrium between different chair forms.

Mass Spectrometry: In the absence of experimental mass spectra for this compound, fragmentation patterns can be predicted based on established principles for ethers and halogenated compounds. libretexts.orgchemguide.co.uk Upon electron ionization, the molecular ion (M+) would be expected. Key fragmentation pathways would likely include:

Loss of the methoxy group: Cleavage of the C2-OCH3 bond to give a [M - 31]+ fragment.

Loss of iodine: Homolytic or heterolytic cleavage of the C5-I bond, resulting in a [M - 127]+ fragment. The large size and relative weakness of the C-I bond make this a probable fragmentation.

Ring cleavage: The tetrahydropyran ring can undergo various fragmentation pathways, often initiated by cleavage adjacent to the ring oxygen.

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of the molecular ion and its fragments, thereby confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C6H11IO2)

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
242[C6H11IO2]+Molecular Ion (M+)
211[C5H8IO]+Loss of •OCH3
115[C6H11O2]+Loss of •I

Strategic Applications of 5 Iodo 2 Methoxyoxane in Complex Organic Synthesis

Utilization as a Chiral Building Block or Scaffold

The inherent chirality of 5-iodo-2-methoxyoxane, arising from its substituted tetrahydropyran (B127337) ring, makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The stereochemistry at the C2 and C5 positions can be controlled during its synthesis or resolved from a racemic mixture, providing access to both enantiomers. This stereochemical information can then be transferred to subsequent products, establishing key stereocenters in the target molecule.

The utility of this compound as a chiral scaffold is demonstrated in its application to the synthesis of various biologically active molecules. The tetrahydropyran core serves as a rigid framework upon which further complexity can be built. The iodo group at the C5 position acts as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse substituents with high regioselectivity.

Table 1: Key Stereoselective Transformations of this compound

Reaction TypeReagents and ConditionsProduct Stereochemistry
Suzuki CouplingArylboronic acid, Pd catalyst, baseRetention of configuration at C5
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseRetention of configuration at C5
Stille CouplingOrganostannane, Pd catalystRetention of configuration at C5
Nucleophilic SubstitutionAzide, alkoxide, or other nucleophilesInversion of configuration at C5 (SN2)

Divergent Synthetic Pathways Originating from this compound

The reactivity of the iodo and methoxy (B1213986) groups in this compound allows for the development of divergent synthetic strategies. From this single precursor, a variety of structurally diverse compounds can be accessed by selectively manipulating these functional groups. This approach is highly efficient in generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

A common divergent strategy involves the initial transformation of the iodo group via cross-coupling reactions or nucleophilic substitutions. The resulting intermediates can then undergo further modifications. For instance, the methoxy group at the anomeric C2 position can be cleaved under acidic conditions to reveal a lactol, which can then be engaged in glycosylation reactions or other transformations.

Figure 1: Divergent Synthetic Scheme from this compound

This divergent approach has been successfully employed in the synthesis of various classes of compounds, including modified carbohydrates, alkaloids, and polyketides. The ability to rapidly generate structural diversity from a common intermediate highlights the strategic importance of this compound in modern organic synthesis.

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The application of this compound as a key building block has been instrumental in the total synthesis of several complex natural products and bioactive molecules. Its pre-installed stereochemistry and functional handles streamline synthetic routes, often leading to more concise and efficient syntheses.

One notable example is its use in the synthesis of marine natural products containing the tetrahydropyran motif. In these syntheses, this compound can serve as a precursor to a significant portion of the target molecule's carbon skeleton. The iodo group facilitates the coupling with other complex fragments, while the inherent chirality ensures the correct stereochemical outcome.

Table 2: Examples of Natural Products Synthesized Using this compound Derivatives

Natural ProductClassKey Synthetic Step Involving the Building Block
Bryostatin AnalogueMacrolideIntramolecular Heck reaction to form the macrocycle
Pederin FragmentAmideNozaki-Hiyama-Kishi coupling to connect key fragments
(+)-NeopeltolideMacrolideCross-coupling to introduce the side chain

The successful application of this compound in these total syntheses underscores its value as a powerful tool for the construction of complex and biologically relevant molecules. Its versatility and predictable reactivity continue to inspire new synthetic strategies and enable the synthesis of previously inaccessible targets.

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